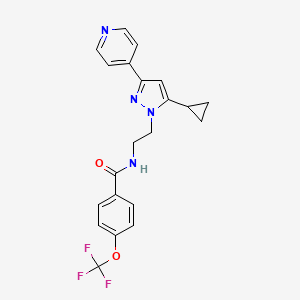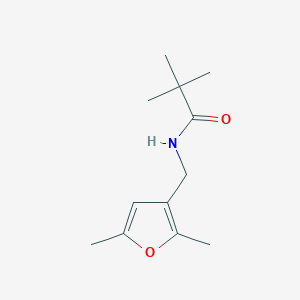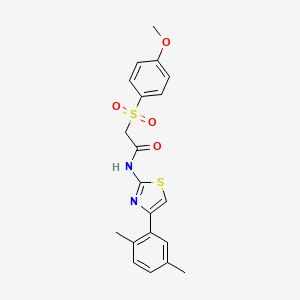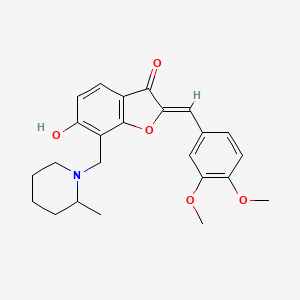![molecular formula C15H17NO4S B2604374 (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705497-67-1](/img/structure/B2604374.png)
(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Capacity Evaluation
Research has delved into understanding the reaction pathways underlying antioxidant capacity assays, particularly those based on ABTS•+ radical cation, to elucidate the specific reactions, such as coupling, that might bias comparisons between antioxidants. This knowledge is crucial in tracking changes in antioxidant systems during storage and processing, recommending ABTS-based assays with certain reservations (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The study of antioxidants is significant across various fields, from food engineering to medicine. Critical reviews of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, and TOSC, among others, have been presented. These assays, based on chemical reactions, are pivotal in antioxidant analysis or determining the antioxidant capacity of complex samples, highlighting the importance of combining chemical methods with electrochemical methods for a comprehensive understanding (Munteanu & Apetrei, 2021).
Environmental and Industrial Hazard Assessment
The genetic toxicology of chlorinated dibenzo-p-dioxins, especially TCDD, has been a focus due to their notoriety as extreme environmental and industrial hazards. The review of published and unpublished sources relevant to understanding the mutagenicity of dioxins underscores the need for further experiments to determine their mutagenic potential, especially considering the promoting effect of dioxins on the mutagenicity of other compounds (Wassom, Huff, & Loprieno, 1977).
Sulfonamide Derivatives in Clinical Applications
The presence of the primary sulfonamide moiety in many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors, highlights the importance of novel sulfonamides in medical applications. Recent patents and literature review on sulfonamide derivatives, particularly those targeting the tumor-associated isoforms CA IX/XII, showcase the ongoing need for new sulfonamides with selective antiglaucoma, antitumor, and diagnostic capabilities (Carta, Scozzafava, & Supuran, 2012).
Oxidoreductive Enzymes in Organic Pollutant Treatment
The enzymatic approach to remediation/degradation of various organic pollutants in industrial wastewater has gained significant interest. The enhancement of the range of substrates and efficiency of degradation by redox mediators, and the potential future role of enzyme–redox mediator systems in remediation, highlight the importance of this research area (Husain & Husain, 2007).
Propiedades
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-21(18,16-11-2-1-3-12(16)5-4-11)13-6-7-14-15(10-13)20-9-8-19-14/h1-2,6-7,10-12H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXBXXCWSYODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)

![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)
![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)




